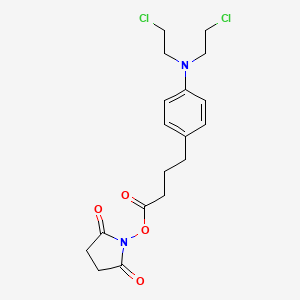![molecular formula C12H14N6O5 B12899855 L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- CAS No. 918334-41-5](/img/structure/B12899855.png)
L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in biological systems, particularly in the synthesis of nucleotides and nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the purine derivative, followed by the introduction of the methylamino group. The final steps would involve the formation of the acetamido and succinic acid moieties under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleotide synthesis and metabolism.
Industry: Used in the production of pharmaceuticals and biochemical reagents.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid likely involves its interaction with specific enzymes or receptors in biological systems. The compound may act as an inhibitor or activator of certain pathways, influencing cellular processes such as DNA replication, repair, and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A purine nucleoside involved in energy transfer and signal transduction.
Guanosine: Another purine nucleoside with roles in cellular signaling and metabolism.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid is unique due to its specific structure, which combines a purine base with a succinic acid moiety. This unique combination may confer distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
918334-41-5 |
|---|---|
Fórmula molecular |
C12H14N6O5 |
Peso molecular |
322.28 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-10)18(5-16-9)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,13,14,15)/t6-/m0/s1 |
Clave InChI |
JONUXIYEOFZBEZ-LURJTMIESA-N |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


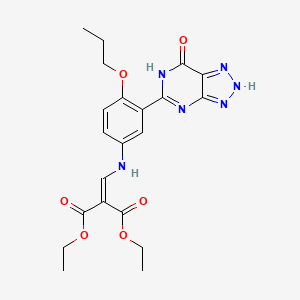
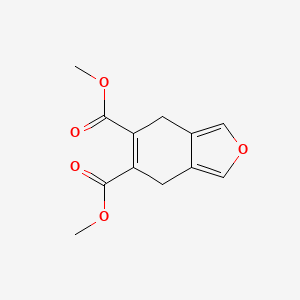
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
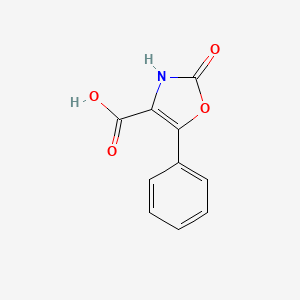

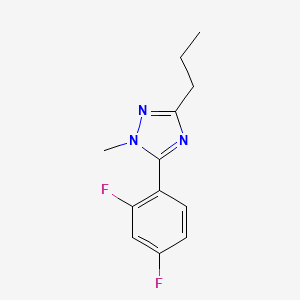
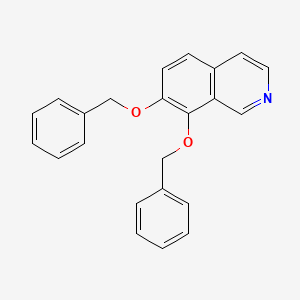

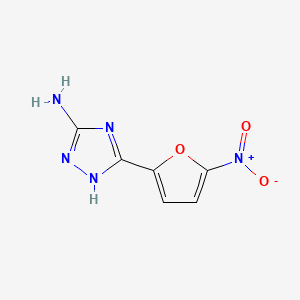
![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)
![4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12899850.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid](/img/structure/B12899852.png)
![N-(Dibenzo[b,d]furan-3-yl)benzothioamide](/img/structure/B12899862.png)
